molecular formula C17H20O3 B14349524 2-[(2-Methoxyphenyl)(phenyl)methyl]propane-1,3-diol CAS No. 93727-87-8

2-[(2-Methoxyphenyl)(phenyl)methyl]propane-1,3-diol

Cat. No.: B14349524
CAS No.: 93727-87-8
M. Wt: 272.34 g/mol
InChI Key: ZNRAGFQCDAITOK-UHFFFAOYSA-N
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Description

2-[(2-Methoxyphenyl)(phenyl)methyl]propane-1,3-diol is an organic compound that belongs to the class of alcohols It features a propane-1,3-diol backbone with a 2-methoxyphenyl and a phenyl group attached to the central carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Methoxyphenyl)(phenyl)methyl]propane-1,3-diol can be achieved through several methods. One common approach involves the reaction of 2-methoxybenzyl chloride with phenylmagnesium bromide (a Grignard reagent) to form the intermediate 2-[(2-methoxyphenyl)(phenyl)methyl]propan-1-ol. This intermediate is then subjected to oxidation using reagents such as pyridinium chlorochromate (PCC) to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the purification of the final product can be achieved through techniques such as distillation and recrystallization.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Methoxyphenyl)(phenyl)methyl]propane-1,3-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

2-[(2-Methoxyphenyl)(phenyl)methyl]propane-1,3-diol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(2-Methoxyphenyl)(phenyl)methyl]propane-1,3-diol involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile in substitution reactions, where it donates electrons to electrophilic centers. Additionally, its phenyl and methoxy groups can participate in resonance stabilization, influencing its reactivity and interaction with other molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(2-Methoxyphenyl)(phenyl)methyl]propane-1,3-diol is unique due to its combination of a propane-1,3-diol backbone with both methoxyphenyl and phenyl groups. This structural arrangement imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

93727-87-8

Molecular Formula

C17H20O3

Molecular Weight

272.34 g/mol

IUPAC Name

2-[(2-methoxyphenyl)-phenylmethyl]propane-1,3-diol

InChI

InChI=1S/C17H20O3/c1-20-16-10-6-5-9-15(16)17(14(11-18)12-19)13-7-3-2-4-8-13/h2-10,14,17-19H,11-12H2,1H3

InChI Key

ZNRAGFQCDAITOK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C(C2=CC=CC=C2)C(CO)CO

Origin of Product

United States

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